(1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL
Description
Positional Isomerism in Substituted Phenylpropanolamines
The compound belongs to the β-amino alcohol subclass characterized by:
| Structural Feature | Comparison to Classic Amino Alcohols |
|---|---|
| Amino group position | C1 vs C2 in ephedrine derivatives |
| Aromatic substitution pattern | 3-Cl-5-CF3 vs para-substituted groups |
| Fluorine content | 3 F atoms vs 0 in most natural alkaloids |
The meta-chloro and para-trifluoromethyl substitution on the phenyl ring creates distinct electronic effects compared to simpler analogs like (1R,2S)-1-amino-1-phenylpropan-2-ol. This substitution pattern reduces electron density at the aromatic center by 18-22% based on computational models, significantly altering its interaction with biological targets.
Halogen-Fluorine Synergy in Molecular Design
The concurrent presence of chlorine and trifluoromethyl groups demonstrates advanced medicinal chemistry design principles:
Chlorine (atomic radius 0.79Å) provides:
- Moderate steric bulk
- Polarizability for van der Waals interactions
- Directed hydrogen bonding through C-Cl···H contacts
Trifluoromethyl (CF3) group contributes:
- High electronegativity (3.98 Pauling scale)
- Lipophilicity enhancement (π-π stacking capability)
- Metabolic stability against oxidative degradation
This combination creates a three-dimensional pharmacophore with balanced polar/nonpolar surface area distribution (40:60 ratio).
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
InChI Key |
POFDJINEMZUAJW-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)Cl)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-(trifluoromethyl)benzaldehyde and ®-epichlorohydrin.
Reaction Conditions: The key steps include nucleophilic addition, reduction, and resolution to obtain the desired chiral product. Common reagents used in these reactions include sodium borohydride for reduction and chiral catalysts for resolution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods like chromatography are employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new medications targeting specific diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key differences arise from substituent positions and halogen/functional group substitutions:
Key Observations :
- Halogen vs. CF₃ Position : Chloro/fluoro substitution at the ortho or meta position (e.g., 2-Cl vs. 3-Cl) alters steric and electronic properties, impacting binding affinity in receptor-targeted applications .
- tert-Butyl Group : Introduces bulkier hydrophobic substituents, which may improve membrane permeability but reduce solubility .
Stereochemical and Functional Group Comparisons
- Stereochemistry : The (1R,2S) configuration in the target compound contrasts with (1S,2R) analogs (e.g., CAS 1270385-18-6 ). Such enantiomeric differences are critical in chiral drug design, as they affect pharmacokinetics and target selectivity.
- Amino Alcohol Backbone: All compounds share the propan-2-ol core, but modifications like dimethylamino groups (e.g., ’s pyrimidine derivative) introduce additional hydrogen-bonding or basicity features .
Biological Activity
(1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL, also known by its CAS number 1152029-16-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11ClF3N
- Molecular Weight : 287.2016 g/mol
- Structural Characteristics : The compound features a chiral center and contains a trifluoromethyl group, which is often associated with enhanced biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:
2. Enzyme Inhibition
The compound has been evaluated for its potential to inhibit certain enzymes involved in metabolic pathways. Preliminary data suggest that it may inhibit the activity of the ABCB1 (P-glycoprotein) efflux pump, which plays a crucial role in drug resistance mechanisms in cancer cells . This inhibition can lead to increased intracellular concentrations of chemotherapeutic agents, enhancing their efficacy.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, the presence of the amino group suggests potential interactions with various biological targets, including receptors and enzymes.
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial properties of related compounds, it was found that structural modifications significantly influenced activity against E. coli and Staphylococcus aureus. Compounds with trifluoromethyl groups demonstrated enhanced potency compared to their non-fluorinated counterparts . This suggests that this compound could also exhibit similar antimicrobial properties.
Case Study 2: Cancer Cell Line Studies
Research involving cancer cell lines has shown that compounds with similar functional groups can induce apoptosis in T-cell lymphoma models. The structural characteristics of this compound may contribute to its potential as an anticancer agent through mechanisms involving cell cycle arrest and apoptosis induction .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Trifluoromethyl derivatives | Significant inhibition of bacterial growth |
| Enzyme Inhibition | ABCB1 inhibitors | Increased drug accumulation in resistant cells |
| Cytotoxicity | Cancer-related compounds | Induction of apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
